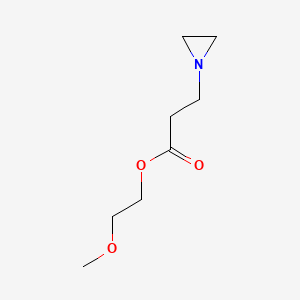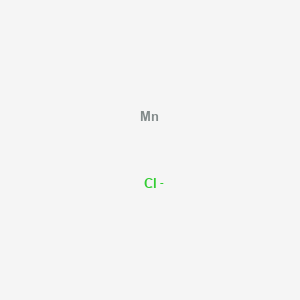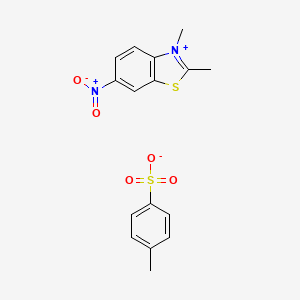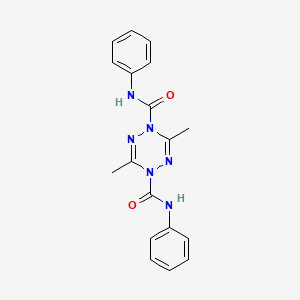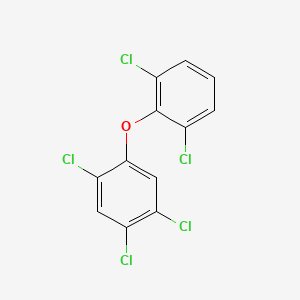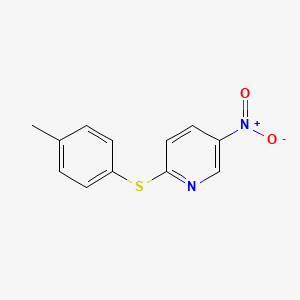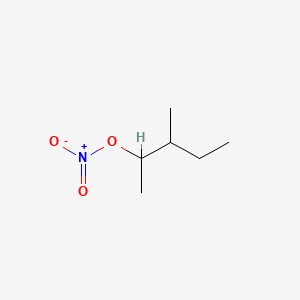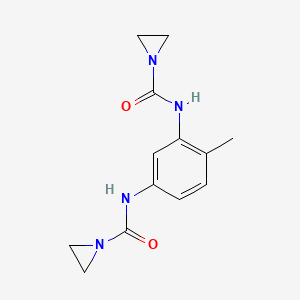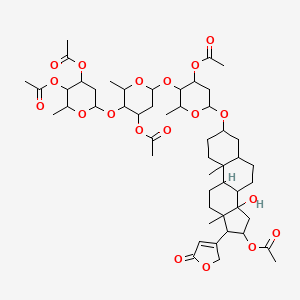
Pentagit
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentagit is a hypothetical compound that has garnered interest due to its unique structural and chemical properties. It is characterized by its pentagonal molecular structure, which imparts distinct physical and chemical behaviors. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentagit involves a multi-step process that includes the formation of its pentagonal core structure. The initial step typically involves the cyclization of a linear precursor molecule under controlled conditions. This is followed by the introduction of functional groups to achieve the desired chemical properties. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents that facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product. Additionally, the use of automated systems in industrial settings can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentagit undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms of this compound.
Applications De Recherche Scientifique
Pentagit has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of pentagonal structures on chemical reactivity and stability.
Biology: this compound derivatives are explored for their potential as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of advanced materials with unique mechanical and electronic properties.
Mécanisme D'action
The mechanism of action of Pentagit involves its interaction with specific molecular targets, such as enzymes and receptors. The pentagonal structure of this compound allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple hydrocarbon with a pentagonal ring structure.
Pentamidine: An antimicrobial compound with a pentagonal core.
Pentazocine: An analgesic with a pentagonal structure.
Uniqueness of Pentagit
This compound stands out due to its unique combination of structural features and functional groups, which confer distinct chemical reactivity and biological activity. Unlike other pentagonal compounds, this compound exhibits a broader range of applications and higher stability under various conditions.
Propriétés
Numéro CAS |
27071-80-3 |
|---|---|
Formule moléculaire |
C51H74O19 |
Poids moléculaire |
991.1 g/mol |
Nom IUPAC |
[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3 |
Clé InChI |
JDYLJSDIEBHXPO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


